Tricilazol

Descripción general

Descripción

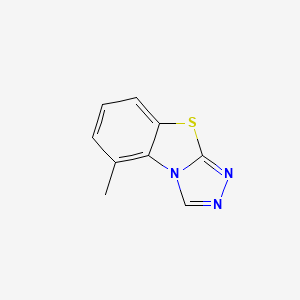

El tricilazol es un compuesto orgánico con la fórmula química C₉H₇N₃S. Es un fungicida sistémico que se utiliza principalmente para controlar la enfermedad del tizón del arroz causada por el hongo Pyricularia oryzae. El compuesto pertenece a la clase de triazolobenzotiazoles, que se caracterizan por un anillo de triazol fusionado a un sistema de anillo de benzotiazol .

Aplicaciones Científicas De Investigación

Control of Rice Blast Disease

Tricyclazole is predominantly applied in rice cultivation to combat rice blast disease, which poses a significant threat to yield and quality. Studies have shown that tricyclazole significantly reduces the area under the disease progress curve (AUDPC), indicating its effectiveness in controlling disease spread.

| Year | Treatment | AUDPC Value | Comparison to Untreated |

|---|---|---|---|

| 2015 | Tricyclazole | 102.51 | - |

| 2015 | Isoprothiolane | 170.62 | - |

| 2015 | Untreated | 459.31 | - |

| 2016 | Tricyclazole | 81.87 | - |

| 2016 | Isoprothiolane | 143.69 | - |

| 2016 | Untreated | 424.38 | - |

In trials conducted during the 2015 and 2016 growing seasons, tricyclazole consistently demonstrated lower AUDPC values compared to untreated controls, highlighting its role as an effective fungicide against Magnaporthe oryzae .

Residue Analysis and Safety

The safety profile of tricyclazole has been evaluated through various residue analysis methods, including the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method and liquid chromatography with tandem mass spectrometry (LC–MS/MS). These methods have been validated for determining tricyclazole residues in agricultural commodities.

- Method Validation :

- QuEChERS method: LOQ of 0.01 mg/kg

- LC–MS/MS method: LOQ of 0.01 mg/kg

These methods ensure that tricyclazole levels remain within acceptable limits for human consumption .

Metabolism and Toxicity

Research has indicated that tricyclazole is metabolized into an alcohol metabolite known as tricyclazole-OH. Studies suggest that this metabolite exhibits a toxicity profile similar to or less than that of the parent compound, making it a subject of interest for further toxicological assessments .

- Genotoxicity Studies :

Endocrine Disruption Potential

The European Food Safety Authority (EFSA) has concluded that tricyclazole does not meet the criteria for endocrine disruption based on extensive data evaluations across various modalities . This finding is crucial for regulatory approvals and safe agricultural practices.

Efficacy Against Other Fungal Diseases

While primarily used for rice blast control, tricyclazole has also been evaluated against other fungal pathogens affecting different crops:

- A study indicated that tricyclazole effectively reduced fungal infection rates in various plant species beyond rice, showcasing its broad-spectrum efficacy .

Comparative Studies with Other Fungicides

In comparative studies with other fungicides such as isoprothiolane, tricyclazole consistently outperformed in terms of disease control efficiency and residue management .

Mecanismo De Acción

El tricilazol ejerce sus efectos inhibiendo la biosíntesis de melanina en los apresorios de Pyricularia oryzae. Esta inhibición evita que el hongo penetre la epidermis de la planta de arroz, protegiendo así la planta de la infección. El compuesto se dirige específicamente a la enzima responsable de la producción de melanina, lo que lleva a una falta de rigidez en la pared apresorial .

Compuestos similares:

Propiconazol: Otro fungicida triazol utilizado para controlar enfermedades fúngicas en varios cultivos.

Tebuconazol: Un fungicida triazol con un amplio espectro de actividad contra patógenos fúngicos.

Hexaconazol: Un fungicida sistémico utilizado para controlar una amplia gama de enfermedades fúngicas en los cultivos.

Comparación: El this compound es único entre los fungicidas triazol debido a su acción específica sobre la biosíntesis de melanina en Pyricularia oryzae. A diferencia de otros fungicidas triazol que se dirigen a la biosíntesis de ergosterol, el modo de acción del this compound lo hace particularmente efectivo contra la enfermedad del tizón del arroz .

Análisis Bioquímico

Biochemical Properties

Tricyclazole interacts with several biomolecules, leading to significant biochemical reactions. For instance, it has been observed to induce alterations in certain biomarker enzymes of the Indian Paddy-field Fish, Channa punctatus .

Cellular Effects

Tricyclazole has been found to cause physiological, biochemical, or pathological alterations in organisms . These alterations can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Tricyclazole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tricyclazole change over time. It has been observed that Tricyclazole’s impact on organisms like fish varies significantly with exposure duration .

Dosage Effects in Animal Models

The effects of Tricyclazole vary with different dosages in animal models. For instance, in a study on Anabas testudineus, a freshwater fish found in Kerala, the LC50 of Tricyclazole was found to be 19.83 and 17.19 mg L -1 for 12 and 120 h, respectively .

Metabolic Pathways

Tricyclazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El tricilazol se puede sintetizar mediante un proceso de varios pasos que comienza con la orto-toluidina. La ruta sintética implica los siguientes pasos:

Reacción de adición: La orto-toluidina se hace reaccionar con tiocianato de sodio en presencia de ácido sulfúrico para formar orto-metilfeniltiourea.

Reacción de ciclización: La orto-metilfeniltiourea se cicliza luego usando gas cloro en presencia de un solvente para formar 2-amino-4-metilbenzotiazol.

Reacción de sustitución: El 2-amino-4-metilbenzotiazol se hace reaccionar con clorhidrato de hidrazina para formar 2-hidrazino-4-metilbenzotiazol.

Reacción de expansión de anillo: Finalmente, el 2-hidrazino-4-metilbenzotiazol se hace reaccionar con ácido fórmico para producir this compound.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura y el pH, para garantizar un alto rendimiento y pureza. El producto final se obtiene típicamente como un sólido cristalino blanco con un punto de fusión de 187-188°C .

Análisis De Reacciones Químicas

Tipos de reacciones: El tricilazol experimenta varias reacciones químicas, incluyendo:

Oxidación: El this compound se puede oxidar para formar sulfóxidos y sulfonas.

Reducción: La reducción de this compound puede conducir a la formación de aminas.

Sustitución: El this compound puede sufrir reacciones de sustitución, particularmente en el anillo de triazol.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes como cloro o bromo.

Productos principales:

Productos de oxidación: Sulfóxidos y sulfonas.

Productos de reducción: Aminas.

Productos de sustitución: Derivados halogenados de this compound.

Comparación Con Compuestos Similares

Propiconazole: Another triazole fungicide used to control fungal diseases in various crops.

Tebuconazole: A triazole fungicide with a broad spectrum of activity against fungal pathogens.

Hexaconazole: A systemic fungicide used to control a wide range of fungal diseases in crops.

Comparison: Tricyclazole is unique among triazole fungicides due to its specific action on melanin biosynthesis in Pyricularia oryzae. Unlike other triazole fungicides that target ergosterol biosynthesis, tricyclazole’s mode of action makes it particularly effective against rice blast disease .

Actividad Biológica

Tricyclazole (8-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole) is a widely used fungicide primarily employed in the agricultural sector to combat rice blast disease caused by Pyricularia grisea. Understanding its biological activity is crucial for assessing its safety and efficacy. This article compiles diverse findings from various studies regarding the biological effects of tricyclazole on different organisms, including mammals and aquatic species.

Tricyclazole functions as a systemic fungicide, inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This action disrupts membrane integrity, leading to cell death in pathogenic fungi. Additionally, tricyclazole has been shown to induce oxidative stress in various biological systems, producing free radicals that can damage cellular macromolecules such as lipids and DNA .

Acute Toxicity Studies

Acute toxicity assessments indicate that tricyclazole exhibits low toxicity to mammals. In rodent studies, the oral LD50 was found to be significantly higher than 2000 mg/kg, suggesting a relatively safe profile for humans and non-target organisms . A study conducted on rats revealed no significant adverse effects at doses below this threshold, with observed weight gain during the observation period .

Neurotoxicity

Research has highlighted potential neurotoxic effects associated with tricyclazole exposure. In a study examining brain tissue in rodents, significant neuronal damage was observed following exposure to tricyclazole combined with thiophanate methyl. This included necrosis and changes in neuron morphology within critical brain regions such as the hippocampus and cerebral cortex .

Hormonal Effects

Tricyclazole has been linked to alterations in testosterone levels in male rodents. A study demonstrated that administration of tricyclazole resulted in elevated testosterone levels correlated with an increase in Leydig cell numbers in the testes. The findings suggest that tricyclazole may inhibit aromatase activity, thereby preventing the conversion of testosterone to estradiol and contributing to increased androgen levels .

Aquatic Toxicity

In aquatic environments, tricyclazole's impact on non-target species has been studied using the Eriocheir sinensis (Chinese mitten crab) model. Research indicated that while acute toxicity was low (96 h-LC50 > 100 mg/L), chronic exposure resulted in significant bioaccumulation within crab tissues, particularly in the hepatopancreas. Growth parameters were positively influenced at environmentally relevant concentrations .

Metabolism and Excretion

Tricyclazole is characterized by high bioavailability (>86%) and rapid metabolism in rodents. Studies show extensive metabolic pathways leading to over 30 metabolites predominantly processed by liver enzymes. The compound undergoes enterohepatic recirculation and is excreted via urine (31-64%) and feces (39-65%) without significant bioaccumulation observed .

Case Studies and Research Findings

Propiedades

IUPAC Name |

8-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJCHOQLCLEDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC3=NN=CN23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037478 | |

| Record name | 2,7,8,9-Tricyclazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tricyclazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

275.00 °C. @ 760.00 mm Hg | |

| Record name | Tricyclazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.6 mg/mL at 25 °C | |

| Record name | Tricyclazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41814-78-2 | |

| Record name | Tricyclazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41814-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclazole [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041814782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,4-Triazolo[3,4-b]benzothiazole, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7,8,9-Tricyclazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,2,4-triazolo[3,4-b]benzo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICYCLAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7U3MEU7VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tricyclazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 188 °C | |

| Record name | Tricyclazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.